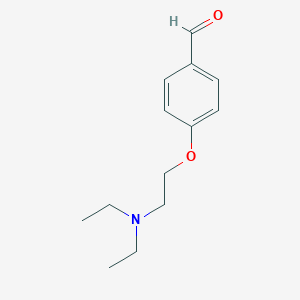

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

概要

説明

1,2-ジブロモ-4-(1,2-ジブロモエチル)シクロヘキサンは、さまざまな産業用途で広く使用されている臭素化難燃剤です。 これは、材料の可燃性を低減する効果があることで知られており、プラスチック、繊維、接着剤、断熱材などの貴重な添加剤となっています 。 この化合物は、4つのジアステレオ異性体として存在し、それぞれがキラリティを示します。つまり、各ジアステレオ異性体は、一対のエナンチオマーで構成されています .

準備方法

合成経路と反応条件

1,2-ジブロモ-4-(1,2-ジブロモエチル)シクロヘキサンは、適切な反応条件下で、ブロモエタンをシクロヘキセンと反応させることで合成できます。 この反応には、通常、溶媒と触媒が必要です 。 このプロセスには、臭素原子をシクロヘキセン環に付加することが含まれ、目的の化合物が生成されます。

工業的生産方法

1,2-ジブロモ-4-(1,2-ジブロモエチル)シクロヘキサンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、製品の収率と純度を高くするために最適化されています。 プロセスに関与する臭素やその他の反応性中間体を扱うために、安全対策が厳守されています .

化学反応の分析

反応の種類

1,2-ジブロモ-4-(1,2-ジブロモエチル)シクロヘキサンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。

還元: 還元反応では、臭素原子を水素に変換し、臭素化されていないまたは脱臭素化された生成物が生成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と過酸化水素 (H₂O₂) があります。

還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。

置換: 求核置換反応は、水酸化ナトリウム (NaOH) やシアン化カリウム (KCN) などの試薬を使用して行うことができます.

主要な生成物

酸化: 酸化生成物には、臭素化されたシクロヘキサノンまたはシクロヘキサノールが含まれる場合があります。

還元: 還元により、臭素原子の数が少ないシクロヘキサン誘導体が生成されます。

4. 科学研究への応用

1,2-ジブロモ-4-(1,2-ジブロモエチル)シクロヘキサンは、次のような多くの科学研究への応用があります。

科学的研究の応用

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane has several scientific research applications, including:

作用機序

1,2-ジブロモ-4-(1,2-ジブロモエチル)シクロヘキサンの作用機序には、生物学的分子やシステムとの相互作用が含まれます。 これは、アンドロゲン受容体に結合し、その調節を変化させ、内分泌撹乱を引き起こす可能性があるとされています 。 この化合物の臭素原子は、その反応性と分子標的との相互作用に重要な役割を果たします .

6. 類似の化合物との比較

類似の化合物

1,2-ジブロモエタン: 難燃剤やその他の産業用途に使用される別の臭素化化合物。

1,2-ジブロモ-4-(1,2-ジブロモエチル)ベンゼン: 構造が類似していますが、用途と特性が異なる化合物。

テトラブロモビスフェノールA (TBBPA): 化学的特性と用途が異なる、広く使用されている臭素化難燃剤.

独自性

1,2-ジブロモ-4-(1,2-ジブロモエチル)シクロヘキサンは、その特定の構造のためにユニークです。この構造により、複数のジアステレオ異性体とエナンチオマーとして存在できます。 この構造的多様性は、生物学的システムとのさまざまな反応性と相互作用に寄与します 。 難燃剤としての有効性と潜在的な毒性効果から、工業的および科学的研究の両方で重要な化合となっています .

類似化合物との比較

Similar Compounds

1,2-Dibromoethane: Another brominated compound used as a flame retardant and in other industrial applications.

1,2-Dibromo-4-(1,2-dibromoethyl)benzene: A structurally similar compound with different applications and properties.

Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant with different chemical properties and applications.

Uniqueness

1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is unique due to its specific structure, which allows it to exist as multiple diastereomers and enantiomers. This structural diversity contributes to its varied reactivity and interactions with biological systems . Its effectiveness as a flame retardant and its potential toxicological effects make it a compound of significant interest in both industrial and scientific research .

生物活性

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, commonly referred to as DEAB, is an organic compound notable for its significant biological activity, particularly as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of DEAB is C13H17N1O2, characterized by a benzaldehyde moiety substituted with a diethylamino group and an ethoxy chain. Its structure can be represented as follows:

DEAB appears as a yellowish liquid and is utilized in various chemical syntheses and biological studies due to its reactivity in condensation reactions and ability to form Schiff bases.

ALDH Inhibition

DEAB has been extensively studied for its role as a pan-inhibitor of ALDH isoforms, which are crucial in the metabolism of aldehydes. The inhibition of these enzymes can have significant implications in cancer research and drug development. Research indicates that DEAB interacts with multiple biological targets involved in metabolic pathways, suggesting broader therapeutic potential beyond ALDH inhibition.

Table 1: ALDH Inhibition Potency of DEAB Analogues

| Compound | ALDH Isoform Targeted | IC50 (µM) |

|---|---|---|

| DEAB | ALDH1A1 | 0.48 ± 0.06 |

| Analogue 14 | ALDH1A3 | 10–200 |

| Analogue 18 | ALDH3A1 | 10–200 |

| Analogue 19 | ALDH3A1 | 10–200 |

The table shows that while DEAB itself exhibits potent inhibition against ALDH1A1, several analogues demonstrate increased cytotoxicity against prostate cancer cell lines, highlighting the potential for developing more effective inhibitors based on the DEAB scaffold.

Anticancer Properties

Recent studies have demonstrated that DEAB exhibits antiproliferative activity in various cancer cell lines, particularly prostate cancer. The compound's ability to inhibit ALDH isoforms correlates with reduced cell viability in cancer models.

Case Study: Prostate Cancer Cell Lines

In a study conducted by Ibrahim et al., DEAB and its analogues were evaluated for their effects on prostate cancer cell lines (PC-3, LNCaP, DU145). The results indicated:

- Dose-Dependent Cytotoxicity : DEAB exhibited IC50 values greater than 200 µM, while several analogues showed significantly lower IC50 values (10–200 µM).

- Enhanced Potency : Some analogues were more effective than DEAB against patient-derived primary prostate tumor epithelial cells.

The mechanism by which DEAB exerts its biological effects primarily involves the inhibition of ALDH activity. This inhibition leads to the accumulation of toxic aldehydes within cells, which can induce apoptosis in cancer cells. Furthermore, the interaction with other metabolic enzymes may also contribute to its biological activity.

特性

IUPAC Name |

4-[2-(diethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUSYCCGKZKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328547 | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15182-94-2 | |

| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。